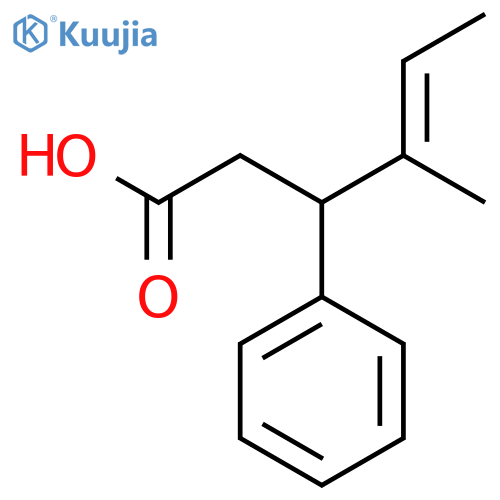Cas no 1371641-17-6 (4-Methyl-3-phenylhex-4-enoic acid)
4-メチル-3-フェニルヘキス-4-エン酸は、不飽和脂肪酸の一種であり、分子内にメチル基とフェニル基を有する特異な構造を持ちます。この化合物は、有機合成化学において重要な中間体として利用され、特に医薬品や機能性材料の合成において高い反応性を示します。その特徴的な二重結合とカルボキシル基は、選択的な化学変換が可能であり、多様な誘導体合成に適しています。また、立体障害効果により特定の反応経路を制御できる点も利点です。高い純度と安定性を備えており、研究用途での再現性が確保されています。

1371641-17-6 structure
商品名:4-Methyl-3-phenylhex-4-enoic acid
CAS番号:1371641-17-6
MF:C13H16O2
メガワット:204.264944076538
MDL:MFCD24502768
CID:5561915
PubChem ID:165992028
4-Methyl-3-phenylhex-4-enoic acid 化学的及び物理的性質
名前と識別子
-
- (4E)-4-methyl-3-phenylhex-4-enoic acid
- EN300-9434615
- EN300-39856396
- 4-methyl-3-phenylhex-4-enoic acid
- 1371641-17-6
- 4-Methyl-3-phenylhex-4-enoic acid
-
- MDL: MFCD24502768
- インチ: 1S/C13H16O2/c1-3-10(2)12(9-13(14)15)11-7-5-4-6-8-11/h3-8,12H,9H2,1-2H3,(H,14,15)/b10-3+
- InChIKey: JALQBRRXOFCNIU-XCVCLJGOSA-N
- ほほえんだ: OC(CC(/C(=C/C)/C)C1C=CC=CC=1)=O
計算された属性
- せいみつぶんしりょう: 204.115029749g/mol
- どういたいしつりょう: 204.115029749g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 237
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.3Ų
- 疎水性パラメータ計算基準値(XlogP): 3.1
4-Methyl-3-phenylhex-4-enoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-9434615-5g |
4-methyl-3-phenylhex-4-enoic acid |
1371641-17-6 | 95% | 5g |
$3645.0 | 2023-09-01 | |
| Enamine | EN300-9434615-1g |
4-methyl-3-phenylhex-4-enoic acid |
1371641-17-6 | 95% | 1g |
$1256.0 | 2023-09-01 | |
| Enamine | EN300-39856396-1.0g |
(4E)-4-methyl-3-phenylhex-4-enoic acid |
1371641-17-6 | 95% | 1.0g |
$1256.0 | 2023-07-07 | |
| Enamine | EN300-39856396-0.1g |
(4E)-4-methyl-3-phenylhex-4-enoic acid |
1371641-17-6 | 95% | 0.1g |
$437.0 | 2023-07-07 | |
| Enamine | EN300-9434615-10.0g |
4-methyl-3-phenylhex-4-enoic acid |
1371641-17-6 | 95% | 10.0g |
$5405.0 | 2023-07-07 | |
| Enamine | EN300-39856396-0.5g |
(4E)-4-methyl-3-phenylhex-4-enoic acid |
1371641-17-6 | 95% | 0.5g |
$980.0 | 2023-07-07 | |
| Enamine | EN300-9434615-0.25g |
4-methyl-3-phenylhex-4-enoic acid |
1371641-17-6 | 95% | 0.25g |
$623.0 | 2023-09-01 | |
| Enamine | EN300-39856396-0.25g |
(4E)-4-methyl-3-phenylhex-4-enoic acid |
1371641-17-6 | 95% | 0.25g |
$623.0 | 2023-07-07 | |
| Enamine | EN300-39856396-2.5g |
(4E)-4-methyl-3-phenylhex-4-enoic acid |
1371641-17-6 | 95% | 2.5g |
$2464.0 | 2023-07-07 | |
| Enamine | EN300-39856396-5.0g |
(4E)-4-methyl-3-phenylhex-4-enoic acid |
1371641-17-6 | 95% | 5.0g |
$3645.0 | 2023-07-07 |
4-Methyl-3-phenylhex-4-enoic acid 関連文献
-
Fabrice Goubard,Frédéric Dumur RSC Adv., 2015,5, 3521-3551
-
Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614
-
Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678
1371641-17-6 (4-Methyl-3-phenylhex-4-enoic acid) 関連製品
- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)
- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)
- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)
- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)
- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)
- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)
- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)
- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)
- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
